molecular formula C13H17F3N2 B7936822 N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine

N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine

Cat. No.: B7936822
M. Wt: 258.28 g/mol
InChI Key: UFDBZSKTYJXHGG-UHFFFAOYSA-N
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Description

N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine is a synthetic organic compound characterized by the presence of an azetidine ring, a trifluoromethyl group, and an ethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine
  • N-Ethyl-N-(4-(trifluoromethyl)phenyl)azetidin-3-amine
  • N-Ethyl-N-(4-(trifluoromethyl)benzyl)pyrrolidin-3-amine

Uniqueness

N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine is unique due to the combination of its azetidine ring and trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-2-18(12-7-17-8-12)9-10-3-5-11(6-4-10)13(14,15)16/h3-6,12,17H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDBZSKTYJXHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C(F)(F)F)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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